N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Admet calculations suggest that the synthesized compounds have a favourable pharmacokinetic profile
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, demonstrating its potential as an anti-tubercular agent .
Biochemical Analysis
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and growth patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and activity. This compound has also been shown to interact with DNA, intercalating between base pairs and disrupting the double helix structure, which can inhibit DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These temporal effects are crucial for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide typically involves the cyclization of 2-aminothiophenols with various reagents. One common method is the reaction of 2-aminothiophenol with phosgene or chloroformates to form the benzothiazole ring . Another method involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-yield and efficient synthetic routes. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the synthesis of 2-arylbenzothiazole derivatives . These methods are advantageous due to their scalability and the ability to produce large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide include:
2-arylbenzothiazoles: These compounds share the benzothiazole scaffold and have similar biological activities.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial properties.
Benzothiazole-based anti-tubercular compounds: These compounds have shown promising activity against Mycobacterium tuberculosis.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-10-4-6-12-18(16)27-21)22-14-8-2-1-7-13(14)20-23-15-9-3-5-11-17(15)26-20/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHPXVLYBGPZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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